molecular formula C25H28O3 B14723652 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol CAS No. 5465-52-1

2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol

Cat. No.: B14723652
CAS No.: 5465-52-1
M. Wt: 376.5 g/mol
InChI Key: XSMZARXAULBVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the two phenyl precursors, which are then subjected to a series of reactions including Friedel-Crafts alkylation, hydroxylation, and coupling reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol
  • 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-trimethylphenyl)benzene-1,4-diol
  • 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,3-diol

Uniqueness

The uniqueness of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

5465-52-1

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol

InChI

InChI=1S/C25H28O3/c1-12-8-13(2)24(17(6)15(12)4)19-10-23(28)20(11-22(19)27)25-14(3)9-21(26)16(5)18(25)7/h8-11,26-28H,1-7H3

InChI Key

XSMZARXAULBVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C2=CC(=C(C=C2O)C3=C(C(=C(C=C3C)O)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.